molecular formula C8H14F3NO3 B2492570 tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate CAS No. 1393524-00-9

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

Cat. No.: B2492570
CAS No.: 1393524-00-9
M. Wt: 229.199
InChI Key: RTJICTSWXPIQIQ-YFKPBYRVSA-N
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Description

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl ketone under basic conditions. The reaction can be catalyzed by various bases such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carbonyl compounds.

    Reduction: Alcohols or amines.

    Substitution: Substituted carbamates or amines.

Scientific Research Applications

Chemistry:

Biology:

  • Studied for its potential use in enzyme inhibition and as a biochemical probe.

Medicine:

  • Investigated for its potential therapeutic applications, particularly in the development of enzyme inhibitors.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The steric hindrance provided by the tert-butyl group can enhance the selectivity and potency of the compound .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Comparison:

Conclusion

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various scientific research and industrial processes.

Properties

IUPAC Name

tert-butyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJICTSWXPIQIQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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